molecular formula C19H20FN3O2S B2735455 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-87-4

2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B2735455
CAS No.: 941998-87-4
M. Wt: 373.45
InChI Key: YVQRVNODUHCRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a synthetic small molecule featuring a piperazine core substituted with a 4-fluorophenyl group, a 2-oxoacetamide backbone, and a 2-(methylthio)phenyl moiety. The compound’s structural complexity arises from the interplay of electron-withdrawing (fluorine) and electron-donating (methylthio) groups, which may influence its physicochemical properties and biological interactions. Characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-26-17-5-3-2-4-16(17)21-18(24)19(25)23-12-10-22(11-13-23)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQRVNODUHCRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C19H22F2N4O2S
  • Molecular Weight : 396.47 g/mol

Structural Features

The compound features a piperazine ring, a fluorophenyl moiety, and a methylthio-substituted phenyl group, which contribute to its pharmacological properties.

PropertyValue
Boiling PointNot available
DensityNot available
SolubilitySoluble in DMSO
StabilityStable for 1 year

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on enzymes such as tyrosinase and poly(ADP-ribose) polymerase (PARP), which are involved in melanin biosynthesis and DNA repair mechanisms, respectively .
  • Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, suggesting potential applications in oxidative stress-related conditions .

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of related compounds:

  • Tyrosinase Inhibition : Compounds structurally related to this compound showed significant inhibition of tyrosinase, with IC50 values indicating effective enzyme blockade .
  • Cell Viability Assays : MTT assays have been utilized to evaluate cytotoxicity. Compounds were tested on various cell lines, revealing low cytotoxicity at concentrations up to 25 μM, highlighting their potential safety profile for therapeutic use .

Case Studies

  • Anticancer Activity : A study investigating the effects of piperazine derivatives reported that specific compounds exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values around 18 μM for effective inhibitors .
  • Neuropharmacological Effects : Research into piperazine-based compounds has suggested potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of selected compounds similar to this compound:

Compound NameIC50 (μM)Biological Activity
4-Hydroxyphenylpiperazine Derivative3.8Tyrosinase inhibition
N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideNot availableEnzyme inhibition and potential anticancer properties
Thouracil Amide Compound 5e18PARP inhibition in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis with structurally similar compounds:

Compound Key Substituents Molecular Weight Notable Properties/Applications Reference
Target Compound : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide 4-Fluorophenyl, 2-(methylthio)phenyl ~399.44 (calculated) Hypothesized to modulate receptor binding via fluorine and methylthio groups; potential CNS activity N/A
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) 4-Fluorophenyl, quinoline-carbonyl, methyl benzoate ~503.52 Crystallizes as yellow solid; characterized by NMR/HRMS; structural analog with fluorophenyl group
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, 4-methylbenzenesulfonyl ~421.47 Sulfonyl group enhances solubility; potential enzyme inhibition
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxyl)acetamide) 4-Fluorophenyl, thiadiazole, trifluoromethyl ~364.34 Herbicide; thiadiazole moiety confers pesticidal activity
2-[4-(4-Fluorophenyl)piperazino]-N-[4-(trifluoromethyl)phenyl]acetamide 4-Fluorophenyl, 4-(trifluoromethyl)phenyl ~381.37 Trifluoromethyl group increases lipophilicity; possible CNS applications
N-[4-(Cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazinyl]acetamide 4-Fluorophenyl, cyanomethylphenyl ~378.44 Cyanomethyl group may enhance metabolic stability; structural analog for SAR studies

Key Observations

Substituent Effects on Physicochemical Properties: The 4-fluorophenyl group is a common motif across analogs, contributing to π-π stacking interactions in receptor binding . Methylthio (target compound) vs. Trifluoromethyl () introduces strong electron-withdrawing effects and lipophilicity, contrasting with the electron-donating methylthio group in the target compound.

Biological Activity Hypotheses: Compounds with thiadiazole (e.g., flufenacet, ) or quinoline (e.g., C4, ) moieties exhibit divergent applications (herbicidal vs. antimicrobial), highlighting how heterocyclic systems dictate target specificity. The target compound’s methylthio group may confer unique redox-modulating properties, distinguishing it from sulfonyl or trifluoromethyl analogs.

Synthetic and Analytical Commonalities :

  • Most analogs are synthesized via piperazine functionalization followed by amide coupling .
  • Characterization relies heavily on NMR and HRMS, ensuring structural fidelity .

Contradictions and Limitations

  • While structural similarities exist, biological data for the target compound are absent in the evidence. For instance, flufenacet () is a pesticide, whereas sulfonyl-piperazine derivatives () target enzymes; thus, extrapolating activity without experimental validation is speculative.
  • Substituent polarity (e.g., methylthio vs. sulfonyl) may inversely correlate with solubility, necessitating further pharmacokinetic studies.

Q & A

Q. What are the optimal reaction conditions and synthetic routes for synthesizing 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide?

The synthesis of this compound involves multi-step reactions, typically starting with the condensation of 4-(4-fluorophenyl)piperazine with a suitably functionalized oxoacetamide precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics and minimize side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or triethylamine) may be used to facilitate amide bond formation .
    Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl, piperazine, and methylthiophenyl moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity data (e.g., kinase inhibition vs. no observed effect) may arise from assay conditions or target specificity. Methodological approaches include:

  • Orthogonal assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure affinity and thermodynamics .
  • Cellular context : Test activity in multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .
  • Structural analysis : Perform X-ray crystallography or molecular docking to identify binding modes and critical interactions (e.g., hydrogen bonding with kinase active sites) .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours. The methylthio group may hydrolyze under acidic conditions, requiring formulation adjustments .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
  • Light sensitivity : Store samples in amber vials and test photostability under UV/visible light to prevent radical-mediated degradation .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to optimize logP (target <5), aqueous solubility, and cytochrome P450 inhibition profiles .
  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma protein binding and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.